(S)-N-Propylpyrrolidine-2-carboxamide (S)-N-Propylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995967
InChI: InChI=1S/C8H16N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

(S)-N-Propylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC15995967

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Propylpyrrolidine-2-carboxamide -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name (2S)-N-propylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C8H16N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Standard InChI Key ITPBGPDKSKEXEA-ZETCQYMHSA-N
Isomeric SMILES CCCNC(=O)[C@@H]1CCCN1
Canonical SMILES CCCNC(=O)C1CCCN1

Introduction

Structural and Molecular Characteristics

(S)-N-Propylpyrrolidine-2-carboxamide belongs to the pyrrolidine carboxamide family, featuring a five-membered saturated ring with a secondary amide group at the 2-position and an N-propyl substituent. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol . The (S)-configuration at the pyrrolidine ring’s second carbon confers enantiomeric specificity, critical for interactions in chiral environments such as enzyme active sites.

Key structural features:

  • Pyrrolidine ring: Provides conformational rigidity and influences solubility.

  • Propyl group: Enhances lipophilicity compared to shorter alkyl chains.

  • Carboxamide moiety: Enables hydrogen bonding and participation in supramolecular interactions.

Synthesis and Stereochemical Control

The synthesis of (S)-N-Propylpyrrolidine-2-carboxamide has been optimized using borate-mediated direct amidation methods. Source details a high-yielding, enantioselective protocol employing B(OCH₂CF₃)₃ as a catalyst, which facilitates the coupling of unprotected (S)-pyrrolidine-2-carboxylic acid with propylamine.

Reaction Conditions and Optimization

The procedure involves two primary methods:

Method A:

  • Reactants: Unprotected (S)-pyrrolidine-2-carboxylic acid (1 eq), propylamine (3 eq).

  • Catalyst: B(OCH₂CF₃)₃ (3 eq).

  • Solvent: Cyclopentyl methyl ether (CPME, 0.5 M).

  • Temperature: 80°C for 15 hours.

  • Workup: Amberlite IRA-743 and Amberlyst A-26(OH) resins for purification.

  • Yield: 91% .

Method B:

  • Differs in the order of reagent addition, with gradual introduction of the boron catalyst to minimize side reactions.

  • Temperature: 125°C for 5 hours.

  • Yield: Comparable to Method A but with reduced reaction time .

Both methods achieve >99:1 enantiomeric ratio (er), as confirmed by Marfey’s reagent analysis . The retention of stereochemical integrity is attributed to the non-polar reaction medium (CPME) and the absence of racemization-prone intermediates.

Physicochemical Properties

Experimental data from synthesis and characterization studies reveal the following properties :

PropertyValueMethod/Source
Molecular Weight156.23 g/molCalculated
Boiling Point325.8°C at 760 mmHgEmpirical measurement
Storage ConditionsSealed, dry, 28°CManufacturer guidelines
Optical Rotation[α]²⁰_D = +6.0 (c 0.92, MeOH)Polarimetry
Purity≥98%HPLC analysis

The compound’s high boiling point suggests stability under thermal stress, while its hygroscopic nature necessitates anhydrous storage.

Comparative Analysis with Structural Analogues

To contextualize its behavior, (S)-N-Propylpyrrolidine-2-carboxamide is compared to the phenyl-substituted analogue (2R)-N-Phenylpyrrolidine-2-carboxamide (CAS 104261-87-2) :

Parameter(S)-N-Propylpyrrolidine-2-carboxamide(2R)-N-Phenylpyrrolidine-2-carboxamide
Molecular Weight156.23 g/mol190.24 g/mol
SubstituentPropylPhenyl
Optical Rotation+6.0 (MeOH)Not reported
ApplicationSynthetic intermediateChiral auxiliary in catalysis

The propyl group in the target compound reduces aromatic interactions compared to the phenyl analogue, favoring solubility in non-polar solvents.

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